

4-Chlorophenyl cyclopropyl ketone CAS number 6640-25-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorophenyl cyclopropyl ketone

Cat. No.: B1346817

[Get Quote](#)

An In-depth Technical Guide to **4-Chlorophenyl cyclopropyl ketone** (CAS: 6640-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **4-Chlorophenyl cyclopropyl ketone**, CAS number 6640-25-1. It covers its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its applications as a key intermediate in organic synthesis and drug discovery. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to support research and development activities.

Physicochemical Properties

4-Chlorophenyl cyclopropyl ketone is an organic compound notable for its ketone functional group linking a 4-chlorophenyl ring and a cyclopropyl ring.^[1] Its structure makes it a valuable building block in medicinal chemistry and fine chemical synthesis.^[2] Depending on purity, it appears as a colorless to pale yellow liquid or a low-melting solid.^[1]

Property	Value	Reference(s)
CAS Number	6640-25-1	[2]
Molecular Formula	C ₁₀ H ₉ ClO	[3]
Molecular Weight	180.63 g/mol	[3]
IUPAC Name	(4-chlorophenyl) (cyclopropyl)methanone	[2]
Synonyms	(p- Chlorobenzoyl)cyclopropane, Cyclopropyl 4-chlorophenyl ketone	[1]
Melting Point	25-31 °C	[4] [5]
Refractive Index (n ₂₀ /D)	1.57	[5]
Appearance	White or Colorless to Yellow to Orange powder, lump, or clear liquid	[1] [5]

Spectroscopic Data

The structural features of **4-Chlorophenyl cyclopropyl ketone** give rise to a distinct spectroscopic profile. The following tables summarize the expected and reported data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

Spectra are typically recorded in a deuterated solvent such as CDCl₃.

Table 2.1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ ppm)	Multiplicity	Number of Protons	Assignment
~ 7.9 - 8.1	Doublet	2H	Aromatic protons ortho to carbonyl
~ 7.4 - 7.6	Doublet	2H	Aromatic protons meta to carbonyl
~ 2.6 - 2.8	Multiplet	1H	Cyclopropyl CH proton

| ~ 1.0 - 1.4 | Multiplet | 4H | Cyclopropyl CH₂ protons |

Table 2.2: Predicted ¹³C NMR Spectral Data[6][7]

Chemical Shift (δ ppm)	Carbon Assignment
~ 198 - 202	Carbonyl (C=O)
~ 138 - 140	Aromatic C-Cl
~ 135 - 137	Aromatic C attached to carbonyl
~ 129 - 131	Aromatic CH ortho to carbonyl
~ 128 - 130	Aromatic CH meta to carbonyl
~ 16 - 18	Cyclopropyl CH

| ~ 11 - 13 | Cyclopropyl CH₂ |

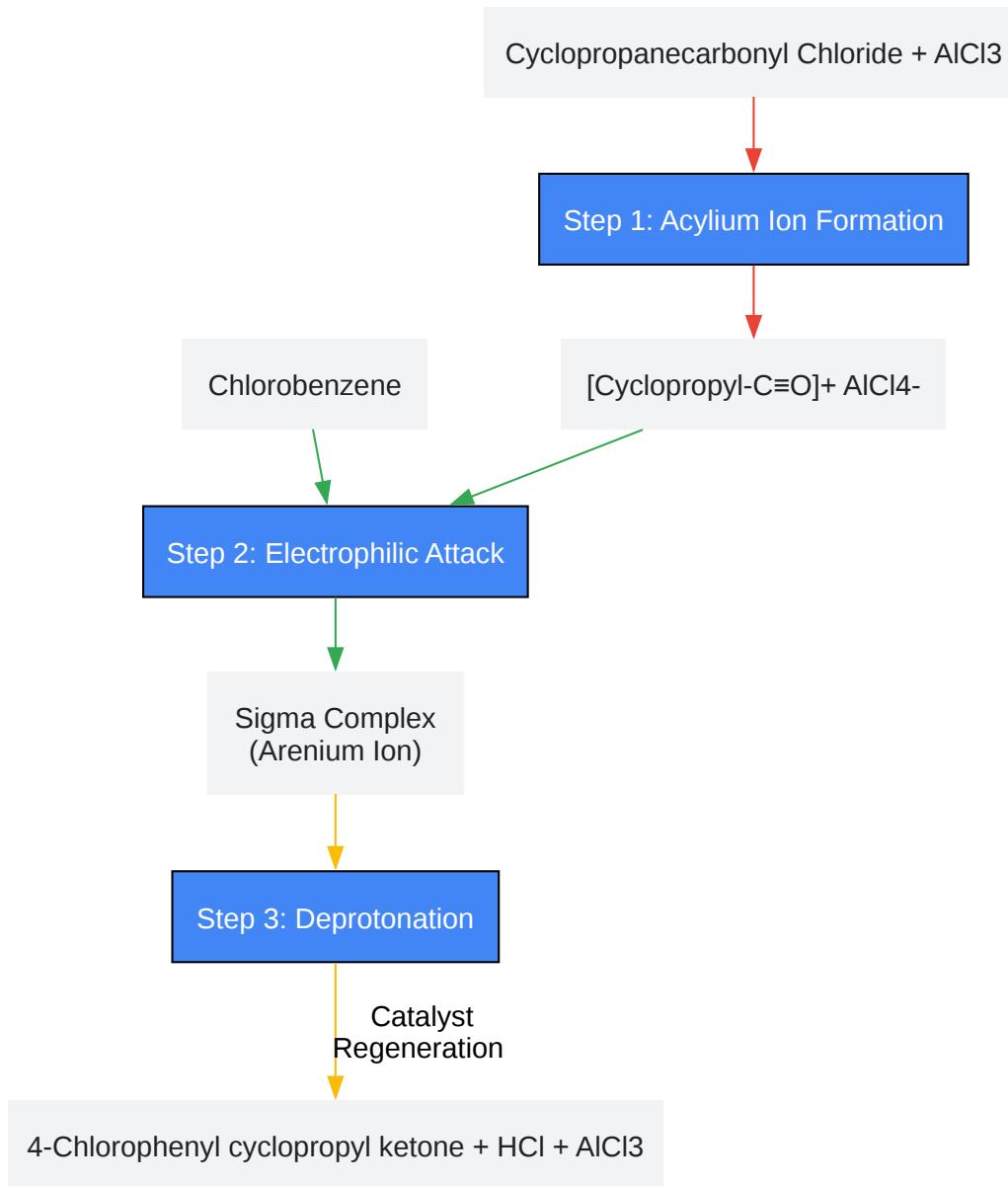
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

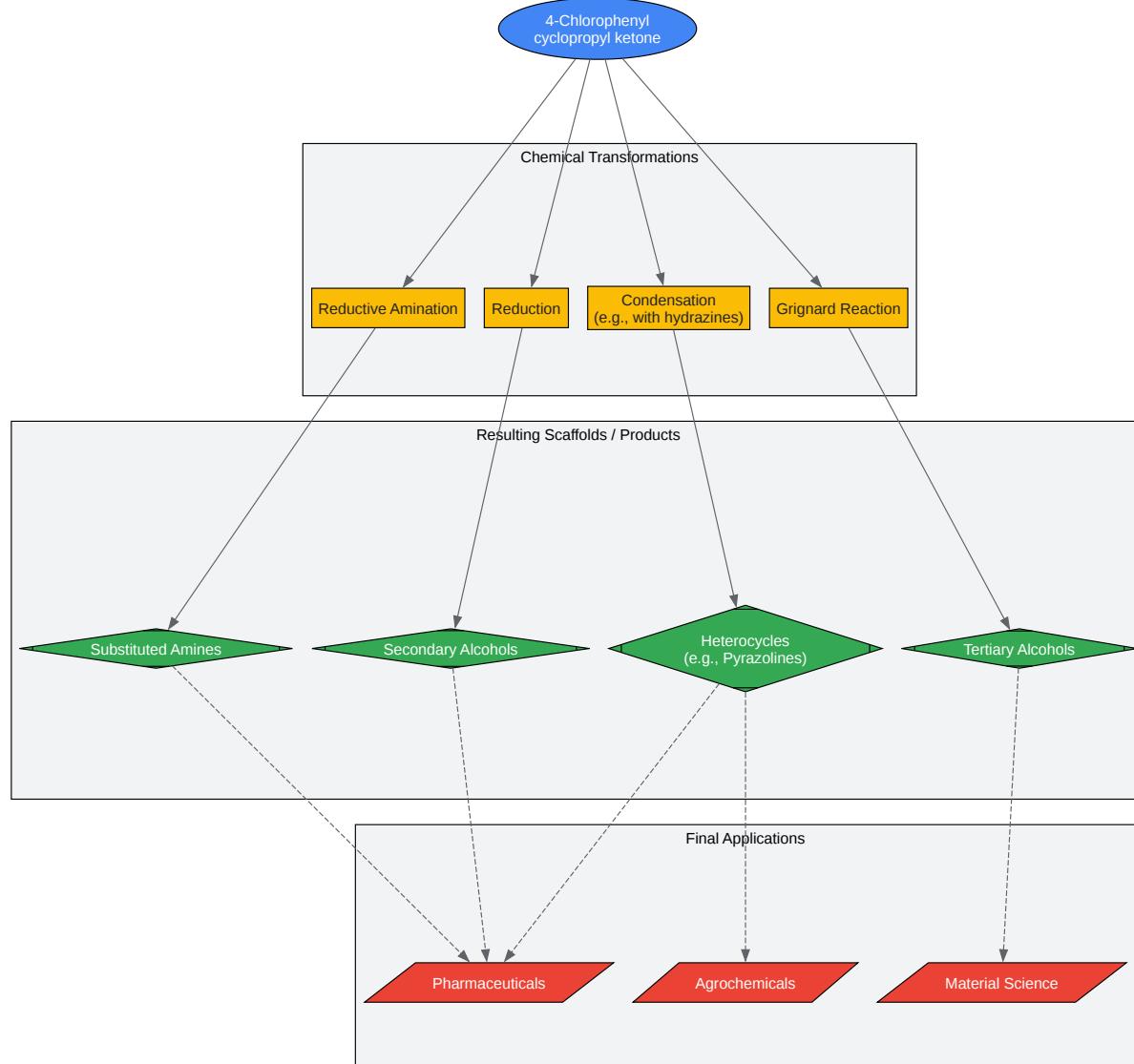
Table 2.3: Key IR and MS Data

Technique	Key Peaks / Values	Interpretation	Reference(s)
IR Spectroscopy	$\sim 1670\text{-}1690\text{ cm}^{-1}$	Strong absorption from C=O (aryl ketone) stretch	
	$\sim 3000\text{-}3100\text{ cm}^{-1}$	C-H stretches (aromatic and cyclopropyl)	
	$\sim 1585\text{ cm}^{-1}$	C=C stretch (aromatic ring)	
Mass Spectrometry	m/z 180/182	Molecular ion peaks (M+, M+2) due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes	[2][8]
	m/z 139/141	Base peak; loss of cyclopropyl group ($\bullet\text{C}_3\text{H}_5$) from M+	[2][9]

|| m/z 111/113 | Loss of cyclopropylcarbonyl group ($\bullet\text{COC}_3\text{H}_5$) from M+ ||[2][9] |

Synthesis and Experimental Protocols


A common and illustrative method for synthesizing **4-Chlorophenyl cyclopropyl ketone** is the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl_3).[10][11]


General Synthesis Workflow

The overall process for the synthesis, workup, and purification is outlined below.

Friedel-Crafts Acylation Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN105777508A - Synthesis method of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 2. 4-Chlorophenyl cyclopropyl ketone | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-Chlorophenyl cyclopropyl ketone [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chlorophenyl cyclopropyl ketone CAS number 6640-25-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346817#4-chlorophenyl-cyclopropyl-ketone-cas-number-6640-25-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com